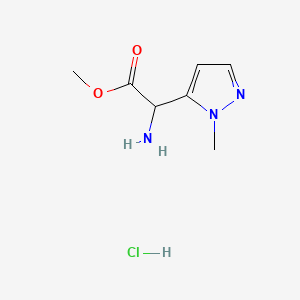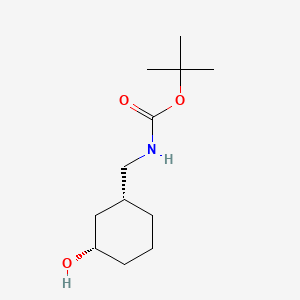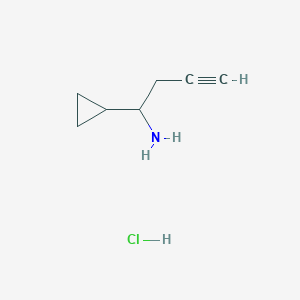
methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with ethyl chloroacetate under basic conditions, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve continuous flow reactors and the use of automated systems to control reaction parameters such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Mécanisme D'action
The mechanism of action of methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-5-aminopyrazole: Similar in structure but lacks the acetate group.
3-Methyl-1-phenyl-1H-pyrazol-5-yl: Contains a phenyl group instead of the amino and acetate groups.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Features a bis-pyrazole structure with different substituents
Uniqueness
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H12ClN3O2 |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
methyl 2-amino-2-(2-methylpyrazol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-5(3-4-9-10)6(8)7(11)12-2;/h3-4,6H,8H2,1-2H3;1H |
Clé InChI |
FRGKYLHNQWMMMF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C(C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)


![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)


